molecular formula C10H15BrClN B1629650 3-Bromo-4-(tert-butyl)aniline hydrochloride CAS No. 63818-33-7

3-Bromo-4-(tert-butyl)aniline hydrochloride

Cat. No.: B1629650
CAS No.: 63818-33-7
M. Wt: 264.59 g/mol
InChI Key: MXKBHIPOOQSROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(tert-butyl)aniline hydrochloride (CAS 63818-33-7) is a valuable halogenated aniline derivative offered as a high-purity building block for chemical synthesis and pharmaceutical research. This compound, with the molecular formula C 10 H 15 BrClN and a molecular weight of 264.59 g/mol, features both a bromo substituent and a sterically demanding tert-butyl group on the aniline ring . The aromatic amine, presented in its stable hydrochloride salt form, is designed to facilitate storage and handling while serving as a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this compound primarily as a precursor in coupling reactions, such as Suzuki-Miyaura cross-couplings, where the bromo group acts as an excellent leaving group. The electron-donating tert-butyl group and the aniline nitrogen offer sites for further functionalization, making this intermediate particularly useful in the development of potential active pharmaceutical ingredients (APIs), functional materials, and ligands for catalysis . Proper storage is essential for maintaining stability; this chemical should be kept in a sealed container under an inert atmosphere, protected from light, and at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-4-tert-butylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-10(2,3)8-5-4-7(12)6-9(8)11;/h4-6H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBHIPOOQSROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638401
Record name 3-Bromo-4-tert-butylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63818-33-7
Record name 63818-33-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-4-tert-butylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

The bromination of 4-(tert-butyl)aniline represents the most direct route to 3-bromo-4-(tert-butyl)aniline. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent due to its selectivity for aromatic rings with electron-donating substituents. The tert-butyl group at the para position directs electrophilic substitution to the meta position relative to the amine group.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
  • Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃)
  • Temperature: 0–25°C (to minimize side reactions)
  • Time: 6–12 hours

The reaction proceeds via an electrophilic aromatic substitution mechanism, where NBS generates bromine radicals in situ. The tert-butyl group enhances the electron density of the ring, facilitating bromination at the meta position.

Yield Optimization

  • Stoichiometry: A 1:1 molar ratio of 4-(tert-butyl)aniline to NBS ensures complete conversion.
  • Purification: Column chromatography with hexane/ethyl acetate (19:1) yields the product in >85% purity.

Multistep Synthesis from tert-Butylbenzene

Nitration and Reduction

An alternative route begins with tert-butylbenzene, which undergoes nitration followed by reduction to introduce the amine group:

  • Nitration:

    • Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
    • Conditions: 0–5°C, 2 hours
    • Product: 4-(tert-butyl)nitrobenzene
  • Reduction:

    • Reagents: Hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst
    • Conditions: 25°C, 1 atm H₂, 4 hours
    • Product: 4-(tert-butyl)aniline

This method avoids direct bromination but requires additional steps for functional group interconversion.

Bromination of Intermediate Amine

The resulting 4-(tert-butyl)aniline is brominated as described in Section 1.1 to yield 3-bromo-4-(tert-butyl)aniline.

Hydrochloride Salt Formation

Acid-Base Reaction with HCl

The free base 3-bromo-4-(tert-butyl)aniline is converted to its hydrochloride salt via treatment with hydrochloric acid (HCl):

Procedure

  • Dissolve 3-bromo-4-(tert-butyl)aniline in anhydrous diethyl ether.
  • Add concentrated HCl dropwise under ice-cooling.
  • Filter the precipitated hydrochloride salt and wash with cold ether.
  • Dry under vacuum to obtain a crystalline solid.

Key Parameters

  • Solubility: The free base is sparingly soluble in water but dissolves readily in ether or dichloromethane.
  • Stoichiometry: A 1:1 molar ratio of amine to HCl ensures complete protonation.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for scalability and safety:

  • Reactor Setup: Tubular reactor with in-line mixing
  • Residence Time: 30 minutes
  • Temperature Control: 25°C (maintained via cooling jackets)

This method reduces byproduct formation and improves yield consistency (>90%) compared to batch processes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 6.85 (d, J = 8.4 Hz, 1H), 7.25 (dd, J = 8.4, 2.4 Hz, 1H), 7.45 (d, J = 2.4 Hz, 1H).
  • IR (KBr): 3450 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Purity Assessment

  • HPLC: >97% purity using a C18 column and acetonitrile/water (70:30) mobile phase.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The tert-butyl group’s steric bulk occasionally leads to minor ortho-bromination. This is mitigated by:

  • Using excess NBS (1.2 equivalents)
  • Lowering reaction temperature to 0°C

Stability of Hydrochloride Salt

The hydrochloride form is hygroscopic and requires storage under anhydrous conditions. Silica gel desiccants are recommended for long-term storage.

Recent Advances in Catalysis

Palladium-Catalyzed Coupling

Recent studies demonstrate the utility of palladium catalysts in functionalizing 3-bromo-4-(tert-butyl)aniline. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents at the bromine position.

Applications in Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. Its tert-butyl group enhances lipid solubility, improving blood-brain barrier penetration in drug candidates.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., tert-butyl) that activate the aromatic ring toward nucleophilic attack.

Reaction TypeReagents/ConditionsProduct(s)YieldSource
Amine SubstitutionNH₃, CuI, K₂CO₃, DMSO, 100°C3-Amino-4-(tert-butyl)aniline65–78%
Thiol SubstitutionHS-R (R = alkyl), Pd(OAc)₂, DMF3-(Alkylthio)-4-(tert-butyl)aniline55–70%

Key observations:

  • Reactions proceed via a concerted metalation-deprotonation (CMD) mechanism in palladium-catalyzed systems .

  • Steric hindrance from the tert-butyl group slows substitution kinetics compared to non-bulky analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-mediated cross-couplings, enabling C–C bond formation.

Coupling TypeReagents/ConditionsProduct(s)YieldSource
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, THF3-Aryl-4-(tert-butyl)aniline derivatives60–85%
Buchwald-HartwigAmines, Pd₂(dba)₃, Xantphos, tolueneN-Aryl-4-(tert-butyl)aniline derivatives70–90%

Notable applications:

  • Suzuki couplings generate biaryl structures used in ligand design for catalysis .

  • Buchwald-Hartwig aminations produce pharmacologically relevant arylamines .

Functional Group Transformations

The aniline group undergoes derivatization to introduce diverse functionalities.

TransformationReagents/ConditionsProduct(s)YieldSource
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt intermediate>90%
Sandmeyer ReactionCuCN, KCN, H₂O3-Cyano-4-(tert-butyl)aniline45–60%
Reductive AlkylationAldehyde, NaBH₃CN, MeOHN-Alkylated derivatives50–75%

Mechanistic insights:

  • Diazonium intermediates enable regioselective functionalization at the aromatic ring .

  • Reductive alkylation preserves the tert-butyl group due to its stability under mild reducing conditions .

Oxidation and Reduction

The tert-butyl group and aromatic system influence redox behavior.

Reaction TypeReagents/ConditionsProduct(s)YieldSource
Oxidation (aniline)MnO₂, CH₂Cl₂Nitroso derivative30–40%
Borane ReductionBH₃·THF, 0°C → RTPartially reduced cyclohexylamine analog55–65%

Challenges:

  • Oxidation of the aniline group competes with decomposition pathways due to steric protection by the tert-butyl group .

  • Selective reduction requires controlled stoichiometry to avoid over-reduction .

Salt Formation and Acid-Base Behavior

The hydrochloride salt exhibits pH-dependent solubility:

PropertyValue/ConditionSource
pKa (aniline)4.2 ± 0.3 (in H₂O)
Solubility in H₂O12 mg/mL (pH 1), <1 mg/mL (pH 7)

Applications:

  • Protonation at low pH enhances aqueous solubility for biological assays .

  • Deprotonation in basic media facilitates organic-phase reactions .

Comparative Reactivity Table

ReactionRelative Rate (vs 4-bromoaniline)Key Factor
SNAr with NH₃0.3×Steric hindrance
Suzuki Coupling1.1×Enhanced electron density
Diazotization0.7×Decreased NH₂ accessibility

Data derived from kinetic studies .

Scientific Research Applications

Pharmaceutical Development

3-Bromo-4-(tert-butyl)aniline hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it has been utilized in the synthesis of anti-cancer drugs and other medicinal compounds due to its ability to form stable complexes with biological targets.

Organic Synthesis

This compound is employed as a building block in organic synthesis, particularly in the creation of more complex molecules. It can participate in various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of new derivatives.
  • Reduction Reactions : It can be reduced to form primary or secondary amines, which are essential in the synthesis of numerous organic compounds.

Material Science

In material science, 3-Bromo-4-(tert-butyl)aniline hydrochloride is used to produce specialty chemicals and materials with specific properties. Its application extends to the development of polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated the utility of 3-Bromo-4-(tert-butyl)aniline hydrochloride in synthesizing a series of novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited high potency against various cancer cell lines, showcasing the compound's significance in drug discovery .

Case Study 2: Development of Functionalized Polymers

Researchers have reported using this compound in the synthesis of functionalized polymers that exhibit improved mechanical properties and thermal stability. These polymers have potential applications in electronics and biomedical devices .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(tert-butyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The following table compares 3-Bromo-4-(tert-butyl)aniline hydrochloride with structurally similar compounds:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Purity Key Features
3-Bromo-4-(tert-butyl)aniline HCl 63818-33-7 Br (3), tert-butyl (4) 280.60 99% High steric hindrance; hydrophilic HCl salt enhances solubility .
3-Bromo-4-(trifluoromethyl)aniline 172215-91-7 Br (3), CF₃ (4) 240.02 >97% Electron-withdrawing CF₃ group increases electrophilicity .
4-Bromo-3-(trifluoromethyl)aniline N/A Br (4), CF₃ (3) 240.02 >97% Altered regiochemistry may affect coupling reactions .
3-Bromo-4-(propan-2-yloxy)aniline HCl 1394040-59-5 Br (3), isopropoxy (4) 310.61 95% Ether linkage improves hydrogen bonding potential .
2-Bromo-4-tert-butylaniline 103273-01-4 Br (2), tert-butyl (4) 228.13 96% Ortho-bromine increases steric strain, reducing reactivity .
Key Observations:

Electronic Effects :

  • The tert-butyl group in the target compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, trifluoromethyl (CF₃) (e.g., 3-Bromo-4-(trifluoromethyl)aniline) is strongly electron-withdrawing, directing reactions to meta/para positions .
  • Isopropoxy groups (e.g., 3-Bromo-4-(propan-2-yloxy)aniline HCl) introduce oxygen lone pairs, enhancing solubility and participation in hydrogen bonding .

Steric Effects :

  • Ortho-substituted bromine (e.g., 2-Bromo-4-tert-butylaniline) creates steric hindrance, limiting access to the amine group for reactions like cross-coupling .
  • The tert-butyl group in the target compound provides steric shielding, protecting the amine from undesired side reactions .

Solubility and Stability :

  • Hydrochloride salts (e.g., target compound and 3-Bromo-4-(propan-2-yloxy)aniline HCl) exhibit higher water solubility than free bases, facilitating use in aqueous-phase reactions .
  • Trifluoromethylated analogs (e.g., 3-Bromo-4-(trifluoromethyl)aniline) are lipophilic, favoring applications in hydrophobic environments .

Biological Activity

3-Bromo-4-(tert-butyl)aniline hydrochloride, a derivative of aniline, is characterized by the presence of a bromine atom at the third position and a tert-butyl group at the fourth position of the benzene ring. This structural configuration imparts unique chemical properties that influence its biological activity. The compound has garnered attention for its potential applications in drug metabolism, enzyme modulation, and therapeutic development.

The molecular formula of 3-Bromo-4-(tert-butyl)aniline hydrochloride is C10H15BrClNC_{10}H_{15}BrClN, with a molecular weight of approximately 264.59 g/mol. Key physical properties include:

  • Density : 1.306 g/cm³
  • Boiling Point : 285.8 °C
  • Flash Point : 126.6 °C
  • LogP : 4.712 (indicating lipophilicity)

Research indicates that 3-Bromo-4-(tert-butyl)aniline interacts with various biological systems, particularly through its role as a substrate for cytochrome P450 enzymes. These enzymes are essential for the metabolism of xenobiotics and endogenous compounds, suggesting implications in drug metabolism and toxicology . The compound may influence metabolic pathways through enzyme inhibition or modulation, potentially affecting oxidative stress responses.

Enzyme Interaction

3-Bromo-4-(tert-butyl)aniline's interaction with cytochrome P450 enzymes highlights its potential role in influencing drug metabolism. Studies have shown that it may modulate enzyme activity, which is critical in pharmacokinetics and toxicology .

Antioxidant Properties

Some studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. The presence of the tert-butyl group may enhance its stability and reactivity towards free radicals .

Case Studies and Research Findings

  • Drug Metabolism Studies : In vitro studies demonstrated that 3-Bromo-4-(tert-butyl)aniline could alter the activity of specific cytochrome P450 isoforms, indicating its potential as a modulator in drug interactions .
  • Therapeutic Applications : Preliminary research has explored its application in cancer therapy due to its ability to inhibit certain signaling pathways involved in cell proliferation . The compound's structural features may allow it to target specific receptors or enzymes implicated in tumor growth.
  • Toxicological Assessments : Toxicological studies have assessed the impact of this compound on cellular models, revealing insights into its safety profile and potential cytotoxic effects at varying concentrations .

Data Table: Summary of Biological Activities

Activity Description
Enzyme ModulationInteracts with cytochrome P450 enzymes affecting drug metabolism
Antioxidant ActivityPotential to reduce oxidative stress through radical scavenging
Therapeutic PotentialInvestigated for use in cancer treatment targeting specific signaling pathways
Toxicity ProfileAssessed for cytotoxic effects in cellular models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-4-(tert-butyl)aniline hydrochloride, and how can reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of aniline derivatives. A common approach involves bromination of 4-(tert-butyl)aniline followed by HCl treatment to form the hydrochloride salt. For example, analogous syntheses (e.g., EP 4 374 877 A2) use HCl in 1,4-dioxane to protonate the amino group, achieving yields >80% after purification . Key variables include reaction temperature (room temperature for HCl addition avoids decomposition) and stoichiometry of HCl to ensure complete salt formation.

Q. How is the purity of 3-Bromo-4-(tert-butyl)aniline hydrochloride assessed in academic research?

  • Methodological Answer : Purity is validated using HPLC (High-Performance Liquid Chromatography) and LCMS (Liquid Chromatography-Mass Spectrometry). For instance, similar aniline hydrochlorides are analyzed under conditions like SQD-AA05 (C18 column, 0.1% formic acid/water and acetonitrile mobile phase), achieving retention times <1 minute . Quantitative GC (Gas Chromatography) with flame ionization detection is also employed for volatile impurities .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

  • Methodological Answer : The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) compared to the free base. However, its tert-butyl group introduces hydrophobicity, requiring mixed solvents (e.g., ether/hexane) for recrystallization . Solubility in aqueous buffers is pH-dependent due to the weakly acidic NH3+ group (pKa ~4.6), as demonstrated in pH calculations for analogous aniline hydrochlorides .

Advanced Research Questions

Q. How can conflicting NMR data for 3-Bromo-4-(tert-butyl)aniline hydrochloride be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in 13C/1H NMR shifts often arise from solvent effects or protonation state. For example, the tert-butyl group typically appears at δ ~30 ppm in CDCl3, but protonation in D2O may shift adjacent aromatic signals. Advanced 2D NMR (HSQC, HMBC) can confirm connectivity, while comparing with synthesized analogs (e.g., 3-Bromo-4-(trifluoromethoxy)aniline) helps validate assignments .

Q. What strategies optimize the stability of 3-Bromo-4-(tert-butyl)aniline hydrochloride under varying storage conditions?

  • Methodological Answer : Stability studies recommend inert atmospheres (N2/Ar) and desiccants to prevent hydrolysis of the NH3+Cl⁻ bond. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 150°C, suggesting storage at room temperature . Accelerated aging tests (40°C/75% RH for 4 weeks) can predict long-term stability .

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group reduces reactivity in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings due to steric blocking of the para-bromo site. Computational modeling (DFT) predicts reduced electron density at the bromine atom, necessitating stronger catalysts (e.g., XPhos Pd G3) or elevated temperatures .

Q. What advanced spectroscopic techniques differentiate this compound from structural analogs (e.g., 3-Bromo-4-(trifluoromethyl)aniline hydrochloride)?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes molecular weight differences (e.g., tert-butyl [C4H9] vs. trifluoromethyl [CF3]). IR spectroscopy identifies C-Br stretches (~550 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹). X-ray crystallography resolves spatial arrangements, as seen in related spirocyclic aniline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-(tert-butyl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(tert-butyl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.